molecular formula C15H17NO3S B5394308 N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide

N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide

Cat. No.: B5394308
M. Wt: 291.4 g/mol
InChI Key: FVVYDGZNHYCFIS-UHFFFAOYSA-N
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Description

N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide is an organic compound that features a biphenyl group linked to an ethyl chain, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide typically involves the reaction of biphenyl-2-ol with 2-chloroethyl methanesulfonamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of biphenyl-2-ol attacks the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form biphenyl-2-ylmethanol derivatives.

    Substitution: The methanesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl-2-ylmethanol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(biphenyl-2-yloxy)ethyl]-N-(2-chloroethyl)-N-ethylamine hydrochloride
  • N-[2-(biphenyl-2-yloxy)ethyl]-N-(2-chloroethyl)-1-butanamine hydrochloride

Uniqueness

N-[2-(biphenyl-2-yloxy)ethyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(2-phenylphenoxy)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-20(17,18)16-11-12-19-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVYDGZNHYCFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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